PfDHODH Inhibitory Potency: Intermediate Activity Within the 5-Nitro-DHPM Patent Series
The target compound inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 418 nM, as measured by the direct orotate formation assay using recombinant Type 2 DHODH [1]. In the same patent series (US8703811), comparator compound 33 (BDBM120297) achieves an IC50 of 191 nM, and compound 49 (BDBM50379147; CHEMBL2012830) achieves an IC50 of 113 nM, both under identical assay conditions [1][2]. This positions the target compound as a moderately potent PfDHODH inhibitor, approximately 2.2-fold less potent than compound 33 and 3.7-fold less potent than compound 49.
| Evidence Dimension | Inhibitory potency against Plasmodium falciparum DHODH (Type 2) |
|---|---|
| Target Compound Data | IC50 = 418 nM |
| Comparator Or Baseline | Compound 33 (BDBM120297, US8703811): IC50 = 191 nM; Compound 49 (BDBM50379147, US8703811): IC50 = 113 nM |
| Quantified Difference | 2.2-fold less potent than Compound 33; 3.7-fold less potent than Compound 49 |
| Conditions | Type 2 DHODH activity assay; direct orotate formation or DCIP chromogen reduction; recombinant PfDHODH enzyme |
Why This Matters
This potency ranking enables procurement decisions based on required inhibitory threshold: the target compound provides a moderate-activity scaffold suitable for hit-to-lead optimization where high potency is not the sole criterion, offering a structurally distinct starting point relative to the more potent but structurally divergent analogs.
- [1] BindingDB. BDBM50379143 (CHEMBL2012825 | US8703811, 38). Affinity Data: IC50 418 nM, PfDHODH. Deposited 2014-10-14. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379143 View Source
- [2] BindingDB. BDBM120297 (US8703811, 33). Affinity Data: IC50 191 nM, PfDHODH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120297 View Source
